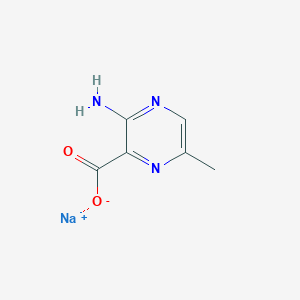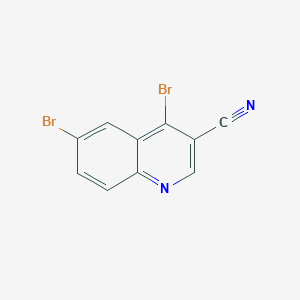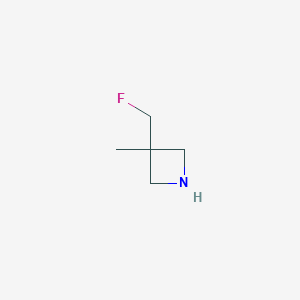
3-(Fluoromethyl)-3-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-3-methylazetidine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylazetidine, is reacted with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of 3-(Fluoromethyl)-3-methylazetidine may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)-3-methylazetidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Diethylaminosulfur trifluoride in dichloromethane, amines or thiols in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)-3-methylazetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)-3-methylazetidine involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity . Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-3-methylazetidine
- 3-(Bromomethyl)-3-methylazetidine
- 3-(Iodomethyl)-3-methylazetidine
Uniqueness
Compared to its halogenated analogs, 3-(Fluoromethyl)-3-methylazetidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s small size and high electronegativity result in stronger carbon-fluorine bonds, enhancing the compound’s stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules.
Eigenschaften
Molekularformel |
C5H10FN |
|---|---|
Molekulargewicht |
103.14 g/mol |
IUPAC-Name |
3-(fluoromethyl)-3-methylazetidine |
InChI |
InChI=1S/C5H10FN/c1-5(2-6)3-7-4-5/h7H,2-4H2,1H3 |
InChI-Schlüssel |
AZGBMWVNXQDYDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
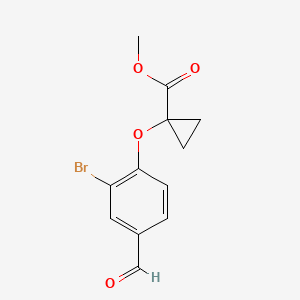
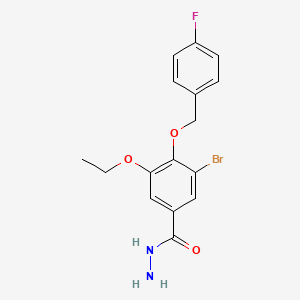
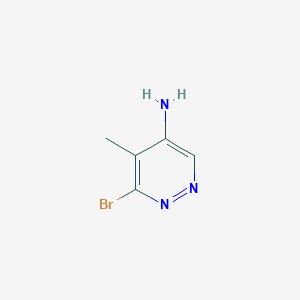
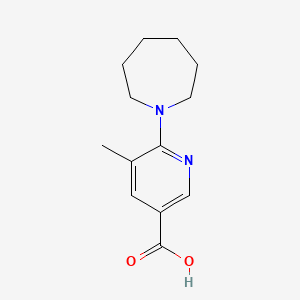

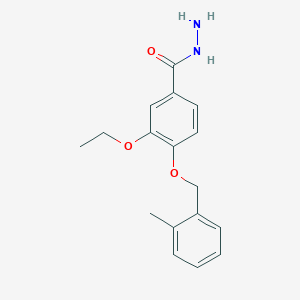

![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![Methyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B13010691.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)
